N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as thiophene carboxamides . Thiophene carboxamides are compounds containing a thiophene ring which bears a carboxamide .
Synthesis Analysis
The synthesis of thiophene carboxamides involves various methods. One such method includes the cyclization of precursor ethyl 2-arylazo-3-oxo-N-phenylbutanethioamide with different chloroacetamide reagents . Another method involves the condensation of acyl chlorides and heterocyclic amine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary. For instance, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
The compound N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide plays a significant role in the field of organic synthesis and has been utilized in various chemical reactions to create a wide range of derivatives. A prominent example includes its use in the synthesis of arotinolol hydrochloride, where 5-acetylthiophene-2-carboxylic acid, a related compound, is transformed through a series of reactions into arotinolol hydrochloride, showcasing the compound's versatility in pharmaceutical chemistry (L. Hongbin et al., 2011). Additionally, its structural flexibility is demonstrated in the development of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a novel compound designed through cyclization of thioamide with 2-chloroacetoacetate, indicating the compound's potential for creating diverse molecular architectures (Tang Li-jua, 2015).
Anticancer Applications
In the realm of medicinal chemistry, thiophene derivatives, including those related to this compound, have shown promising anticancer properties. Research indicates that new 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives exhibit significant inhibitory activity against various cancer cell lines, highlighting the compound's potential as a template for anticancer drug development (A. Atta & E. Abdel‐Latif, 2021).
Antimicrobial Applications
Thiophene-based compounds, including derivatives of this compound, have also been explored for their antimicrobial properties. For instance, ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and its derivatives have been synthesized and shown to exhibit potent antibacterial and antifungal activities, underscoring the compound's relevance in addressing microbial resistance challenges (Y. Mabkhot et al., 2015).
Nonlinear Optical Materials
Furthermore, thiophene derivatives, related to this compound, have been identified as potential candidates for nonlinear optical materials. The synthesis and characterization of donor-acceptor substituted thiophene dyes have demonstrated enhanced nonlinear optical limiting, making them promising materials for applications in optical communications and sensor protection (S. Anandan et al., 2018).
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Thiophene and its derivatives are a significant class of heterocyclic compounds that have attracted interest due to their diverse biological activities . They are known to exhibit a variety of properties and applications, including in medicinal chemistry and material science .
Targets of Action
They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiophene derivatives, in general, are known to have diverse pharmacokinetic properties .
Result of Action
Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level .
Action Environment
Like all chemical compounds, the action of thiophene derivatives can be influenced by a variety of environmental factors .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-9(15)11-5-4-10(18-11)6-7-14-13(16)12-3-2-8-17-12/h2-5,8H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIXWKXIRBUTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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